molecular formula C7H6Cl2N2O2 B6255452 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine CAS No. 5305-44-2

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No.: B6255452
CAS No.: 5305-44-2
M. Wt: 221
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Description

Contextual Significance of Halogenated Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, largely due to their prevalence in biologically active molecules and their versatility as synthetic precursors. The pyrimidine scaffold is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous pharmaceuticals, including anticancer and antiviral agents.

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring drastically influences its chemical reactivity. The electron-withdrawing nature of the nitrogen atoms in the ring makes the pyrimidine core electron-deficient. This effect is amplified by halogen substituents, rendering the carbon atoms to which they are attached highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). acs.org This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide variety of functional groups. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is positions 4 and 6 being more reactive than position 2. acs.org

Furthermore, halogenated pyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of complex biaryl structures. acs.org This dual reactivity in both SNAr and cross-coupling reactions makes halogenated pyrimidines indispensable building blocks in modern drug discovery and organic synthesis. nih.gov

Strategic Utility of the 1,3-Dioxolane (B20135) Moiety as a Protected Formyl Equivalent

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane group is a classic and highly effective protecting group for aldehydes and ketones. organic-chemistry.org It is a cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol.

The strategic utility of the 1,3-dioxolane moiety lies in its stability. It is robust and unreactive under a wide range of conditions, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. thieme-connect.de This stability allows for extensive chemical modifications on other parts of the molecule without affecting the protected carbonyl group.

Crucially, the protection is reversible. The 1,3-dioxolane group can be readily removed (deprotected) to regenerate the original aldehyde or ketone. This is typically achieved by hydrolysis under acidic conditions. organic-chemistry.orgscielo.br This controlled "unmasking" of the formyl group at a desired point in a synthetic sequence is a fundamental strategy that enables the synthesis of complex molecules. rsc.orgresearchgate.net

Historical and Current Research Trajectories for the Compound as a Synthetic Intermediate

While specific historical accounts of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine are not extensively documented in early literature, its utility can be inferred from the well-established chemistry of its components. The development of protecting group strategies and the exploration of pyrimidine chemistry in the mid-20th century laid the groundwork for its use.

Current research heavily utilizes this compound and its deprotected analogue, 4,6-dichloro-5-formylpyrimidine, as precursors for constructing elaborate heterocyclic systems. A significant research trajectory involves its use in multicomponent reactions to build fused ring systems. For instance, 4,6-dichloro-5-formylpyrimidine is a key starting material for the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov In these syntheses, the formyl group participates in the formation of an iminium intermediate, which then undergoes intramolecular cyclization.

The compound this compound serves as a stable, storable precursor to the more reactive 4,6-dichloro-5-formylpyrimidine, which is often generated in situ just before its use in these complex transformations. This approach is valuable in the synthesis of libraries of novel compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Overview of Key Chemical Features and Reactivity Potential

The reactivity of this compound is dictated by the interplay of its three key structural components: the electron-deficient pyrimidine ring, the two reactive chlorine substituents, and the protected formyl group.

Key Reactive Sites:

C4 and C6 Positions: These positions are highly activated towards nucleophilic aromatic substitution (SNAr). The two chlorine atoms are good leaving groups, and their displacement can be achieved with a variety of nucleophiles, such as amines, alkoxides, and thiolates. mdpi.com The substitution can often be performed sequentially, allowing for the introduction of two different nucleophiles in a controlled manner.

1,3-Dioxolane Group: This group is stable to the basic and nucleophilic conditions often used to modify the C4 and C6 positions. Its primary reactivity is its susceptibility to acid-catalyzed hydrolysis, which deprotects it to reveal a formyl group (-CHO).

Deprotected Formyl Group: Once deprotected, the aldehyde functionality of the resulting 4,6-dichloro-5-formylpyrimidine is a versatile handle for further transformations. It can undergo condensation reactions, reductive amination, Wittig reactions, and serve as an anchor point for building fused heterocyclic rings. nih.gov

This combination of features allows for a synthetic strategy where the pyrimidine core is first functionalized via substitution of the chloro groups, followed by deprotection of the dioxolane and subsequent reaction of the aldehyde.

Table 1: Physicochemical Properties

This interactive table summarizes key properties of this compound and its closely related deprotected aldehyde.

PropertyThis compound4,6-dichloro-5-formylpyrimidine
CAS Number 5305-44-25305-40-8
Molecular Formula C₇H₆Cl₂N₂O₂C₅H₂Cl₂N₂O
Molecular Weight 221.04 g/mol 176.99 g/mol
Appearance Solid (inferred)White to off-white solid
Melting Point Data not available66-71 °C

Table 2: Key Reactive Features and Synthetic Transformations

This interactive table outlines the main reactive sites and the types of chemical reactions they typically undergo.

Functional Group / PositionType of ReactivityCommon Reactions
4,6-Dichloro Substituents Electrophilic carbonsNucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, thiolates. acs.orgmdpi.com
Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). acs.org
1,3-Dioxolane Moiety Protecting groupAcid-catalyzed hydrolysis (deprotection) to yield a formyl group. organic-chemistry.orgscielo.br
5-Formyl Group (after deprotection) Electrophilic carbonylCondensation reactions (e.g., Claisen-Schmidt). mdpi.com
Reductive amination.
Formation of fused heterocyclic rings. nih.gov

Properties

CAS No.

5305-44-2

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dichloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Synthesis of the 4,6-Dichloropyrimidine (B16783) Scaffold

The 4,6-dichloropyrimidine scaffold is a crucial precursor and a widely used intermediate in the synthesis of various pharmaceutical and agrochemical products. nbinno.comguidechem.com Its preparation typically involves two key stages: the formation of the pyrimidine (B1678525) ring to yield a 4,6-dihydroxypyrimidine (B14393) intermediate, and the subsequent chlorination of this intermediate.

The fundamental approach to constructing the pyrimidine ring is through the cyclization of β-dicarbonyl compounds, or their equivalents, with compounds containing an N-C-N fragment, such as amidines, ureas, or guanidines. wikipedia.org A prevalent and industrially significant method for synthesizing the precursor 4,6-dihydroxypyrimidine involves a condensation reaction between diethyl malonate and formamide (B127407). google.com

This reaction is typically base-catalyzed, often employing sodium ethoxide in an alcoholic solvent like ethanol (B145695). The process involves mixing formamide and ethanol, followed by the addition of sodium ethoxide. Diethyl malonate is then added dropwise to the heated mixture. After a period of reflux to ensure complete reaction, the ethanol is recovered. The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the 4,6-dihydroxypyrimidine product, which is then isolated via filtration and drying. google.com

Table 1: Exemplary Cyclization Reaction Conditions for 4,6-Dihydroxypyrimidine

Reactant 1 Reactant 2 Base Solvent Temperature Reaction Time Yield

Note: The data in this table is compiled from various patented industrial procedures. Specific yields are often not disclosed but are generally high for process optimization.

The conversion of the stable 4,6-dihydroxypyrimidine (which exists predominantly in its keto-tautomer form, pyrimidine-4,6-dione) to 4,6-dichloropyrimidine is a critical step. This transformation replaces the hydroxyl groups with chlorine atoms, significantly enhancing the reactivity of the pyrimidine ring toward nucleophilic substitution. nih.gov

The reaction of hydroxypyrimidines with phosphoryl chloride (POCl₃) is a well-established and widely used method for producing chlorinated pyrimidines. nih.govresearchgate.net The process generally involves heating the 4,6-dihydroxypyrimidine substrate in excess phosphoryl chloride, often in the presence of an organic base like a trialkylamine or pyridine, which acts as an acid scavenger and catalyst. chemicalbook.comdeepdyve.com

In a typical procedure, 4,6-dihydroxypyrimidine is treated with phosphoryl chloride, and the mixture is heated to reflux for several hours. clausiuspress.com After the reaction is complete, the excess phosphoryl chloride is removed, often by distillation, and the reaction mixture is carefully quenched with ice water. The 4,6-dichloropyrimidine product can then be isolated by extraction. Yields for this chlorination step are often very high, with some processes reporting nearly quantitative conversion. chemicalbook.com

Recent advancements have focused on developing more environmentally benign and efficient protocols. These include solvent-free methods that use equimolar amounts of POCl₃ in a sealed reactor at high temperatures (140–160°C) for shorter reaction times, which still afford high yields and simplify the work-up procedure. nih.gov

Table 2: Comparison of Phosphoryl Chloride Chlorination Methods

Method POCl₃ Stoichiometry Base Temperature Reaction Time Advantages
Conventional Excess Tertiary Amine Reflux Several hours Well-established, high yield

While phosphoryl chloride is highly effective, its use on an industrial scale can present environmental challenges due to the generation of phosphorous-containing byproducts. guidechem.com This has led to the exploration of alternative chlorinating agents.

Phosgene (B1210022) (COCl₂) and its Derivatives: Phosgene and its safer-to-handle solid equivalent, triphosgene (B27547), are powerful chlorinating agents. The reaction of 4,6-dihydroxypyrimidine with phosgene is typically carried out in the presence of a suitable acid scavenger, such as a tertiary amine, and a catalyst. guidechem.comjustia.com Quaternary ammonium (B1175870) or phosphonium (B103445) salts have also been employed as effective catalysts for this transformation. justia.com One patented method describes adding N,N-diethylaniline and dichloroethane to 4,6-dihydroxy-2-methylpyrimidine, followed by the slow addition of a triphosgene solution in dichloroethane at reflux, achieving a yield of 92%. google.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent. Its reaction with 4,6-dihydroxypyrimidine proceeds to furnish the desired dichloro product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.

Chlorination Techniques for Dichloropyrimidines

Introduction of the 5-(1,3-Dioxolan-2-yl) Substituent

The final stage in the synthesis of the target compound involves the introduction of the 1,3-dioxolane (B20135) group at the 5-position of the 4,6-dichloropyrimidine ring. This is achieved through the protection of a formyl group (an aldehyde) at this position.

The precursor for this step is 4,6-dichloro-5-pyrimidinecarbaldehyde. This aldehyde is synthesized by the chlorination of a corresponding 4,6-dihydroxy-pyrimidine-5-carbaldehyde derivative using a chlorinating agent like phosphoryl chloride. google.com

The acetalization reaction involves treating 4,6-dichloro-5-pyrimidinecarbaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction is a standard method for protecting aldehyde functional groups. The process typically involves refluxing the aldehyde and ethylene glycol in a suitable solvent, such as toluene (B28343) or benzene, with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA). A Dean-Stark apparatus is often used to remove the water generated during the reaction, which drives the equilibrium towards the formation of the acetal (B89532) product, 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine.

Table 3: Summary of Synthetic Steps and Intermediates

Step Starting Material Key Reagents Intermediate/Product
1. Cyclization Diethyl Malonate, Formamide Sodium Ethoxide, Ethanol 4,6-Dihydroxypyrimidine
2. Chlorination 4,6-Dihydroxypyrimidine Phosphoryl Chloride (or alternative) 4,6-Dichloropyrimidine
3. Vilsmeier-Haack (Formylation) 4,6-Dichloropyrimidine POCl₃, DMF 4,6-Dichloro-5-pyrimidinecarbaldehyde

Note: The formylation step to produce the aldehyde is a common strategy, though other routes may exist.

Acetalization of 4,6-Dichloro-5-pyrimidinecarbaldehyde

Catalytic Conditions for Dioxolane Formation

The formation of the 1,3-dioxolane ring from the precursor aldehyde, 4,6-dichloro-5-pyrimidinecarbaldehyde, is an acetalization reaction that requires catalytic activation. This reaction involves the carbonyl compound and a 1,2-diol, typically ethylene glycol. The selection of an appropriate catalyst is crucial for achieving high yields and preventing unwanted side reactions.

Generally, the synthesis can be performed under the influence of Brønsted or Lewis acid catalysts. organic-chemistry.org A standard and widely used procedure employs a Brønsted acid like p-toluenesulfonic acid (TsOH) in a solvent such as toluene, which allows for the continuous removal of water via a Dean-Stark apparatus to drive the equilibrium toward product formation. organic-chemistry.org Other catalytic systems have been explored for dioxolane synthesis, including the use of solid acid catalysts like Montmorillonite K10 clay, which can facilitate the reaction under milder conditions. nih.gov For certain specialized transformations, transition metal catalysts have also been employed. For instance, ruthenium complexes such as Ru(triphos)(tmm) have been utilized to transform diols into cyclic acetals, highlighting the diversity of catalytic approaches available for this class of reaction. nih.govd-nb.info

Optimization of Reaction Parameters and Yields

The efficiency of dioxolane formation is highly dependent on the optimization of various reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and the nature of the reactants. Research into the synthesis of various 1,3-dioxolanes has shown that yields are strongly influenced by the steric hindrance of the diol used. nih.gov For example, reactions with less sterically hindered diols can achieve yields as high as 88–93%, whereas more hindered diols may result in significantly lower yields of 45–61%. nih.gov

Solvent choice is another critical parameter. Studies comparing different solvents have demonstrated that a change in the reaction medium can lead to a notable increase in product yield. Furthermore, substrate concentration and the method of reagent addition can be fine-tuned to maximize conversion and minimize by-product formation. The table below summarizes findings from optimization studies on dioxolane synthesis, illustrating the impact of varying reaction parameters.

EntryCatalyst SystemSolventKey Parameter VariedYield (%)Reference
1Ru(triphos)(tmm) / Bi(OTf)₃1,4-DioxaneBaseline9 nih.govd-nb.info
2Ru(triphos)(tmm) / Bi(OTf)₃CPMESolvent Change15 nih.govd-nb.info
3Ru(triphos)(tmm) / Bi(OTf)₃CPMEDecreased Substrate Conc.18 nih.govd-nb.info
4Montmorillonite K10N/ASterically Unhindered Diol88-93 nih.gov
5Montmorillonite K10N/ASterically Hindered Diol45-61 nih.gov

Precursor Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde

This reaction typically utilizes 4,6-dihydroxypyrimidine as the starting material. ambeed.comchemicalbook.com The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating agent and a chlorinating agent. chemicalbook.comwikipedia.org The reaction involves the introduction of a formyl group at the electron-rich 5-position of the pyrimidine ring and the simultaneous conversion of the hydroxyl groups at the 4- and 6-positions into chloro groups. mdpi.com The reaction is typically initiated at a low temperature (0 °C) during the addition of reagents, followed by heating under reflux to drive the reaction to completion. ambeed.comchemicalbook.com Yields for this transformation can be high, with some procedures reporting up to 95%. chemicalbook.com

Starting MaterialReagentsConditionsYield (%)Reference
4,6-DihydroxypyrimidinePOCl₃, DMF0 °C to Reflux, 3h95 chemicalbook.com
4,6-PyrimidinediolPOCl₃, DMF0 °C to RT then Reflux, 3h55 ambeed.com
4,6-DihydroxypyrimidinePOCl₃, DMF<30 °C then Reflux, 4h56 ambeed.com

The introduction of a formyl group onto a pyrimidine ring is a form of electrophilic aromatic substitution. wikipedia.org Due to the electron-deficient nature of the pyrimidine ring, this reaction requires activating groups to be present on the ring. The Vilsmeier-Haack reaction is particularly effective for this purpose on activated systems like dihydroxypyrimidines. mdpi.commdpi.com The reaction proceeds via the electrophilic Vilsmeier reagent, which attacks the C-5 position, the most nucleophilic site in 4,6-dihydroxypyrimidine. Studies have explored the optimization of this reaction by varying solvents, including o-xylene, DMF, benzene, and dichloroethane, to improve efficiency. mdpi.com

While direct formylation via the Vilsmeier-Haack reaction is the most documented route for synthesizing 4,6-dichloro-5-pyrimidinecarbaldehyde, other synthetic strategies can, in principle, be envisioned. These would involve the transformation of a pre-existing substituent at the 5-position into a formyl group. Such transformations are standard in organic synthesis but are less commonly reported for this specific pyrimidine system. For example, a 5-methylpyrimidine (B16526) derivative could potentially be oxidized to the corresponding aldehyde. Similarly, a 5-carboxypyrimidine derivative or its ester could be reduced to the formyl group. However, the prevalence of the Vilsmeier-Haack approach suggests it is the most efficient and direct method for obtaining the required 4,6-dichloro-5-pyrimidinecarbaldehyde precursor. ambeed.comchemicalbook.com

Multi-Step Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound is best described as a linear synthetic pathway. This pathway begins with a commercially available starting material, such as 4,6-dihydroxypyrimidine, which is converted in a single step to the key intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde. This intermediate is then protected as its dioxolane acetal to yield the final target compound.

However, the intermediate 4,6-dichloro-5-pyrimidinecarbaldehyde is a valuable branch point for divergent synthesis. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity allows for the introduction of a wide variety of substituents at the 4- and 6-positions. For instance, reacting the precursor with different amines can lead to a library of 4-amino-6-chloro-5-formylpyrimidine derivatives. mdpi.com This divergent approach enables the creation of molecular diversity from a common, readily accessible intermediate, making it a powerful strategy in medicinal chemistry and materials science.

Purification Strategies for Synthetic Intermediates

Effective purification of the synthetic intermediates is paramount to obtaining the final product in high purity. For the key intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde, standard purification protocols are employed following the Vilsmeier-Haack reaction.

The typical work-up procedure involves quenching the reaction mixture by pouring it into ice water. ambeed.comchemicalbook.com This step hydrolyzes any remaining phosphorus oxychloride. The aqueous mixture is then subjected to extraction with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the product. ambeed.comchemicalbook.com The combined organic layers are often washed with an aqueous basic solution, like sodium bicarbonate, to neutralize any acidic residues, followed by a wash with water or brine. chemicalbook.com After drying the organic phase over an anhydrous salt such as sodium sulfate, the solvent is removed under reduced pressure. chemicalbook.com

Further purification is often necessary and can be achieved through two primary methods:

Crystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethyl acetate-petroleum ether, to yield the product as a crystalline solid. ambeed.com

Flash Chromatography: For more rigorous purification, flash column chromatography on silica (B1680970) gel is an effective technique. A solvent gradient, for example, hexane-ethyl acetate, is used to elute the compound from the column, separating it from impurities. ambeed.com

These well-established purification techniques ensure that the 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate is of sufficient purity for the subsequent dioxolane formation step.

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyrimidines. In 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine, the two chlorine atoms at the C-4 and C-6 positions are susceptible to displacement by a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for the construction of more complex, functionalized pyrimidine derivatives. google.comepo.org The general mechanism involves the attack of a nucleophile on the electron-poor carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.

A key aspect of the SNAr reactions of this compound is the regioselectivity of the nucleophilic attack. Since the C-4 and C-6 positions are electronically similar due to their symmetrical relationship with the ring nitrogens, the substitution pattern is often governed by a combination of subtle electronic and steric influences.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C-2, C-4, and C-6 positions. In dichloropyrimidines, this makes the carbon atoms attached to the chlorine highly electrophilic and thus prone to nucleophilic attack. Generally, in nucleophilic substitution on pyrimidines, the C-4 position is more reactive than the C-2 position. stackexchange.com

For this compound, the C-4 and C-6 positions are electronically equivalent. However, the presence of the bulky 1,3-dioxolan-2-yl group at the C-5 position introduces significant steric hindrance. This steric bulk can influence the trajectory of the incoming nucleophile, potentially favoring attack at the less hindered position. The outcome can be sensitive to the size of the nucleophile itself; larger nucleophiles may exhibit a greater preference for the less sterically encumbered site. Quantum mechanical calculations on related dichloropyrimidines have shown that both electronic and steric effects are crucial in determining regioselectivity, and these effects can be very sensitive to the nature of substituents on the ring. wuxiapptec.comumn.edu

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgresearchgate.net This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a stable lithium intermediate. semanticscholar.orgclockss.org While specific lithiation studies on this compound are not extensively detailed, general principles for substituted pyrimidines can be applied. In 4-substituted pyrimidines, directed lithiation often occurs at the C-5 position. researchgate.net However, in the target molecule, the C-5 position is already substituted. The chlorine atoms and the oxygen atoms of the dioxolane ring could potentially act as directing groups.

A more modern and often more functional-group-tolerant alternative to lithiation is directed zincation using hindered, non-nucleophilic bases like TMP-zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govthieme-connect.de These reagents have proven effective for the regioselective C-H activation of various N-heterocycles, including pyrimidines. nih.govresearchgate.net This methodology allows for the introduction of a zinc-based functional group at a specific position, which can then be used in subsequent cross-coupling reactions. For instance, the zincation of substituted pyrimidines has been shown to proceed with good regioselectivity, enabling the synthesis of highly functionalized derivatives. nih.govresearchgate.net Such strategies could potentially be applied to activate the C-2 position of the this compound ring, complementing the SNAr reactivity at C-4 and C-6.

The chlorine atoms at C-4 and C-6 of this compound can be displaced by a variety of nucleophiles, leading to monosubstituted or disubstituted products depending on the reaction conditions and stoichiometry.

The reaction of dichloropyrimidines with amines and other nitrogen-based nucleophiles is a widely used method for the synthesis of aminopyrimidines, which are important scaffolds in medicinal chemistry. nih.gov The reaction typically proceeds by heating the dichloropyrimidine with the amine, sometimes in the presence of a base to neutralize the HCl generated. The regioselectivity can be controlled by reaction conditions. Generally, the first substitution occurs preferentially at the C-4 or C-6 position. Introducing a second, different amine often requires more forcing conditions.

For example, reacting 2,4-dichloropyrimidines with tertiary amines has been shown to result in excellent C-2 selectivity, which contrasts with the typical C-4 selectivity observed with primary or secondary amines. nih.govresearchgate.net While the target molecule is a 4,6-dichloro isomer, this demonstrates that the nature of the nucleophile can dramatically alter the site of substitution.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

ReactantNucleophileTypical Product StructureReference Example
4,6-Dichloropyrimidine (B16783) DerivativeAmmonia / Aminated Compounds4-Amino-6-chloropyrimidine Derivative google.com
4,6-Dichloropyrimidine DerivativePrimary/Secondary Amine (e.g., Piperazine)4-Chloro-6-(piperazin-1-yl)pyrimidine Derivative nih.gov
4,6-Dichloropyrimidine DerivativeAniline Derivatives4-Anilino-6-chloropyrimidine DerivativeN/A

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to yield the corresponding ether derivatives. These reactions are typically carried out by treating the dichloropyrimidine with a pre-formed sodium or potassium alkoxide in an appropriate solvent like THF or the corresponding alcohol. Similarly, sulfur-based nucleophiles, such as thiolates, readily displace the chlorine atoms to form thioethers. The synthesis of 2,4-diamino-6-alkoxypyrimidines from 2,4-diamino-6-chloropyrimidine demonstrates the facility of this type of substitution. mdpi.com These reactions are fundamental for introducing diverse functionality onto the pyrimidine core.

Table 2: Representative SNAr Reactions with Oxygen/Sulfur Nucleophiles

ReactantNucleophileTypical Product StructureReference Example
4,6-Dichloropyrimidine DerivativeSodium Methoxide (NaOMe)4-Chloro-6-methoxypyrimidine Derivative google.com
4,6-Dichloropyrimidine DerivativeSodium Ethoxide (NaOEt)4-Chloro-6-ethoxypyrimidine DerivativeN/A
4,6-Dichloropyrimidine DerivativeSodium Thiophenoxide (NaSPh)4-Chloro-6-(phenylthio)pyrimidine DerivativeN/A

Reaction with Various Classes of Nucleophiles

Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

The electron-deficient nature of the pyrimidine ring, amplified by the two electronegative chlorine atoms, makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. While reactions with N- and O-nucleophiles are common, reactions with carbon-based nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) are also mechanistically plausible. These strong nucleophiles can displace the chloride ions to form new carbon-carbon bonds.

In related dihalopyridine systems, Kumada and Negishi coupling conditions have been shown to effectively install alkyl and heteroaryl groups using Grignard and organozinc reagents, respectively. mdpi.com For instance, both primary and secondary alkyl Grignard reagents have been used as effective coupling partners. mdpi.com This suggests that similar direct substitutions on the 4,6-dichloropyrimidine core could be achieved. However, these reactions are often performed under palladium catalysis, which classifies them as cross-coupling reactions (see Section 3.3). Literature specifically detailing catalyst-free SNAr reactions of this compound with organometallic reagents is scarce, as palladium-catalyzed methods are generally more efficient and selective. The reaction of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with Grignard reagents has been mentioned as a possible substitution reaction. mdpi.com

Transformations Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group functions as a masked formyl equivalent, protecting the aldehyde functionality from undesired reactions while chemical modifications are performed on the pyrimidine ring. Its stability under basic, reductive, and oxidative conditions makes it a valuable protecting group in multistep synthesis. acs.org The regeneration of the aldehyde is a crucial step to access 4,6-dichloro-5-formylpyrimidine, a versatile intermediate for further derivatization. nih.gov

The cleavage of the cyclic acetal (B89532) to unmask the aldehyde is a key transformation. This can be accomplished through several methods, with acid-catalyzed hydrolysis being the most traditional approach.

Acid-catalyzed hydrolysis is the most common method for the deprotection of 1,3-dioxolanes. organic-chemistry.org The reaction involves protonation of one of the acetal oxygen atoms, followed by ring opening and subsequent attack by water to form a hemiacetal, which then collapses to release the aldehyde and ethylene (B1197577) glycol. This process is typically performed in aqueous acidic solutions (e.g., hydrochloric acid, sulfuric acid) or in wet organic solvents with an acid catalyst. organic-chemistry.orgnih.gov The conditions can be tuned from mild to harsh depending on the stability of the rest of the molecule. A patent describes that acetals can be cleaved using acids like acetic acid, trifluoroacetic acid, or hydrochloric acid in various solvents such as dichloromethane (B109758), tetrahydrofuran, or acetone (B3395972) at temperatures ranging from -20 °C to 150 °C. nih.gov

Due to the acid-sensitive nature of many complex molecules, several milder and more selective methods for acetal cleavage have been developed. These alternative strategies often proceed under neutral or near-neutral conditions.

Lewis Acid Catalysis: Lewis acids such as cerium(III) triflate (Ce(OTf)₃) in wet nitromethane (B149229) can efficiently cleave acetals at room temperature under almost neutral pH, making the method attractive for delicate substrates. organic-chemistry.org Other Lewis acids like erbium triflate (Er(OTf)₃) are also effective. organic-chemistry.org

Iodine-Based Methods: A catalytic amount of molecular iodine in acetone provides a convenient and neutral method for the deprotection of acetals and ketals. organic-chemistry.org This protocol is highly chemoselective, tolerating double bonds, hydroxyl groups, and other acid-sensitive moieties. organic-chemistry.org

Nickel Boride: An efficient and mild methodology involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol, for the reductive deprotection of 1,3-dioxolanes. researchgate.net This method is chemoselective, leaving halo and alkoxy groups unaffected. researchgate.net

Electrochemical Methods: Electrochemically assisted deprotection offers a modern alternative that proceeds under neutral conditions. rsc.org In this method, lithium perchlorate (B79767) can act as both the electrolyte and the oxygen source for the regenerated carbonyl group. rsc.org

Solid-State Deprotection: A solvent-free method involves grinding the acetal with an oxidizing agent like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride, leading to rapid and efficient deprotection. nih.gov

The primary role of the 1,3-dioxolane group in this compound is to act as a protecting group. By masking the highly reactive aldehyde functionality, it allows for selective chemical transformations to be carried out at the C4 and C6 positions of the pyrimidine ring without interference from the formyl group. For example, nucleophilic substitution or cross-coupling reactions at the chlorinated positions can be performed, and the aldehyde can be deprotected in a subsequent step. This strategy is crucial for the synthesis of complex pyrimidine derivatives where the aldehyde is needed for later-stage modifications, such as condensation reactions or reductive aminations. mdpi.comnih.gov

Deprotection Strategies to Regenerate the Aldehyde

Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the halogenated C4 and C6 positions of the pyrimidine ring. The general order of reactivity for halogenated pyrimidines in such reactions is C4/C6 > C2 >> C5. acs.org This high reactivity makes 4,6-dichloropyrimidines excellent substrates for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is widely used for the arylation of dichloropyrimidines. Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that it can be successfully coupled with various arylboronic acids. mdpi.comresearchgate.net Good yields are typically obtained using a palladium catalyst such as Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent like 1,4-dioxane. mdpi.comresearchgate.net Research indicates that electron-rich boronic acids tend to produce better yields in these couplings. mdpi.comresearchgate.net Given the symmetric nature of the C4 and C6 positions in the unsubstituted 4,6-dichloropyrimidine, mono-arylation is typically achieved first, followed by a second coupling if desired.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine85
23,5-Dimethylphenylboronic acid4,6-Dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine80
34-(Methylthio)phenylboronic acid4,6-Dichloro-5-(4'-(methylthio)-[1,1'-biphenyl]-4-yl)pyrimidine87
43-Chlorophenylboronic acid4,6-Dichloro-5-(3'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine75
53,4-Dichlorophenylboronic acid4,6-Dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine70

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-(4-bromophenyl)-4,6-dichloropyrimidine. Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane, 70-80 °C. Data adapted from Ayesha Malik et al., 2020. mdpi.comresearchgate.net

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govrsc.org In the context of 4,6-dichloro-substituted rings, regioselectivity is a key consideration. Studies on 4,6-dichloro-2-pyrone, a structurally similar substrate, demonstrated that Sonogashira coupling with terminal acetylenes proceeds with high regioselectivity, preferentially substituting the C6 position. nih.govrsc.org Theoretical studies suggest that oxidative addition of the palladium catalyst at the C6 position is favored both kinetically and thermodynamically. nih.govrsc.org While Sonogashira reactions on some dichloropyrimidine systems have shown little difference in reactivity between the C2 and C4 positions, the C4/C6 positions are generally more reactive than other sites on the ring. acs.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile and powerful method for C-C bond formation with high reactivity and selectivity. wikipedia.orgorganic-synthesis.com This reaction is particularly useful as organozinc reagents are more reactive than their boron counterparts. organic-synthesis.com The Negishi coupling is effective for a broad scope of substrates, including the coupling of sp², and sp³ carbon centers with aryl halides. wikipedia.org While specific examples using this compound are not prominent in the literature, the reaction is well-established for various dihaloheteroarenes, where it provides a reliable route for introducing alkyl, alkenyl, and aryl groups. mdpi.com

Reductive Transformations of the Pyrimidine System and Halogen Substituents

The reductive transformations of this compound are a key aspect of its chemical reactivity, offering pathways to synthesize a variety of dechlorinated or saturated pyrimidine derivatives. These reactions primarily target the C-Cl bonds and the pyrimidine ring itself. The presence of the 1,3-dioxolane substituent at the C5 position introduces a degree of complexity, as its stability under different reductive conditions must be considered.

Reductive dehalogenation is a common transformation for chloropyrimidines. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the dehalogenation of aryl and heteroaryl halides. For compounds similar to this compound, this process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction generally proceeds in a stepwise manner, with the sequential removal of the chlorine atoms.

The first step would be the hydrogenolysis of one C-Cl bond to yield 4-chloro-5-(1,3-dioxolan-2-yl)pyrimidine. Further reduction would lead to the fully dehalogenated 5-(1,3-dioxolan-2-yl)pyrimidine. It is important to note that the pyrimidine ring itself can undergo reduction under more forcing conditions, leading to the formation of di- or tetrahydropyrimidine (B8763341) derivatives. However, selective dehalogenation can often be achieved by careful control of reaction parameters such as catalyst type, solvent, temperature, and hydrogen pressure.

A critical consideration in the catalytic hydrogenation of this compound is the stability of the 1,3-dioxolane ring. Acetals, such as the 1,3-dioxolane group, are generally stable under neutral and basic conditions, which are often employed for catalytic hydrogenation to neutralize the HCl generated during the reaction. However, they are sensitive to acidic conditions, which can cause the protecting group to be removed. Therefore, the choice of reaction conditions is crucial to ensure the integrity of the dioxolane moiety. Non-benzylic acetals have been shown to be stable under typical catalytic hydrogenation conditions used for dehalogenation.

Chemical Reduction:

Alternatively, reductive dehalogenation can be accomplished using chemical reducing agents. Zinc dust in the presence of a proton source, such as acetic acid or ammonium (B1175870) chloride, is a classic reagent for the reduction of halogenated pyrimidines. This method can offer a milder alternative to catalytic hydrogenation and may be more suitable if the substrate is sensitive to catalytic conditions.

Another approach involves the use of reducing metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the pyrimidine ring and potentially cleave the dioxolane group, milder reagents such as sodium borohydride (NaBH₄) are generally not effective for the reduction of aryl chlorides unless assisted by a catalyst.

For instance, the reduction of the related compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, has been successfully achieved using iron powder in an organic solvent, which selectively reduces the nitro group to an amino group without affecting the chloro substituents. This suggests that metal-based reductions can be tailored for specific transformations on the pyrimidine core.

The table below summarizes the potential reductive transformations of this compound based on the known reactivity of similar compounds.

Reaction TypeReagents and ConditionsPotential Product(s)Remarks
Catalytic Hydrogenation (Partial Dehalogenation)H₂, Pd/C, base (e.g., NEt₃, NaOAc), solvent (e.g., EtOH, THF)4-Chloro-5-(1,3-dioxolan-2-yl)pyrimidineSelective removal of one chlorine atom. Reaction conditions need to be carefully controlled to avoid over-reduction.
Catalytic Hydrogenation (Complete Dehalogenation)H₂, Pd/C, base, prolonged reaction time or higher H₂ pressure5-(1,3-dioxolan-2-yl)pyrimidineComplete removal of both chlorine atoms. The 1,3-dioxolane ring is expected to be stable under neutral or basic conditions.
Catalytic Hydrogenation (Ring Reduction)H₂, PtO₂ or Rh/C, acidic conditionsTetrahydro-5-(1,3-dioxolan-2-yl)pyrimidine derivativesMore forcing conditions can lead to the saturation of the pyrimidine ring. Acidic conditions may lead to the cleavage of the 1,3-dioxolane ring.
Chemical Reduction with ZincZn dust, acetic acid or NH₄ClMixture of partially and fully dehalogenated productsA common method for the dehalogenation of chloropyrimidines.

Application As a Strategic Synthetic Building Block in Complex Molecule Construction

Precursor in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups at the 4 and 6 positions. By carefully selecting nucleophiles and controlling reaction conditions, chemists can achieve mono- or di-substitution, leading to a diverse library of pyrimidine derivatives.

Potential transformations could involve reactions with:

Amines: Introduction of primary or secondary amines to yield amino-pyrimidine derivatives. These are common scaffolds in pharmacologically active compounds.

Alcohols and Phenols: Formation of ether linkages by reacting with various alkoxides or phenoxides.

Thiols: Synthesis of thioether derivatives through reaction with thiolates.

The differential reactivity of the two chlorine atoms, though likely small, could potentially be exploited for selective mono-substitution under carefully controlled conditions, further enhancing the synthetic utility of this building block.

Intermediate for Fused Heterocyclic Systems

Fused heterocyclic systems are of great interest due to their rigid structures and diverse biological activities. 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine can serve as a key intermediate for constructing such systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of a new ring fused to the pyrimidine core. An example of such a strategy could involve reacting the compound with a hydrazine (B178648) derivative, which could subsequently lead to the formation of a pyrazolo[3,4-d]pyrimidine core after deprotection and cyclization at the 5-position. Such fused systems are known to be important in the development of kinase inhibitors. googleapis.com

Table 1: Potential Fused Heterocyclic Systems from this compound

Reactant Type Fused Ring System Potential Application Area
Hydrazines Pyrazolo[3,4-d]pyrimidine Kinase Inhibition
Guanidines Pteridine Medicinal Chemistry

Role in the Synthesis of Diverse Chemical Scaffolds

The unique arrangement of reactive sites on this compound allows for its use in the synthesis of a variety of chemical scaffolds beyond simple functionalization or fusion. googleapis.com The sequential reactivity of the chlorine atoms followed by the deprotection and reaction of the formyl group enables the construction of more complex molecular architectures.

For example, after substitution at the 4- and 6-positions, the aldehyde can be liberated and used in reactions such as:

Wittig reactions to introduce carbon-carbon double bonds.

Reductive amination to introduce substituted aminomethyl groups.

Condensation reactions to form other heterocyclic rings.

This multi-stage reactivity makes the compound a valuable node for combinatorial chemistry approaches, allowing for the rapid generation of diverse molecular structures from a single, advanced intermediate.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile

The specific combination of functionalities in this compound could also drive the development of novel synthetic methodologies. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, could be employed at the chloro-positions. The electronic nature of the pyrimidine ring, modified by the dioxolane substituent, might influence the reactivity and selectivity of these coupling reactions in interesting ways.

Furthermore, the presence of the acetal (B89532) allows for chemistry that might not be compatible with a free aldehyde. This protecting group strategy is fundamental in multi-step organic synthesis. Research into the selective deprotection of the dioxolane in the presence of various functionalities introduced at the 4- and 6-positions would be crucial for expanding its utility. The development of one-pot procedures that involve initial substitution at the chloro-positions followed by in-situ deprotection and subsequent reaction of the aldehyde would represent a significant advancement in synthetic efficiency.

Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the dioxolane ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide unequivocal evidence for the compound's structure.

A characteristic singlet is anticipated for the C2 proton of the pyrimidine ring. The protons of the dioxolane ring would likely appear as a set of multiplets, reflecting their chemical and magnetic environments. The integration of these signals would correspond to the number of protons in each environment, further confirming the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-2 (pyrimidine)
~6.2s1HH (acetal)
~4.1m4H-OCH₂CH₂O-

Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The spectrum would be expected to show signals for the carbon atoms of the dichloropyrimidine ring, with the carbons attached to chlorine atoms appearing at a characteristic downfield shift. The acetal (B89532) carbon of the dioxolane ring would also have a distinctive chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-4, C-6 (pyrimidine)
~158C-2 (pyrimidine)
~125C-5 (pyrimidine)
~102Acetal C
~65-OCH₂CH₂O-

Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial in confirming the connection between the dioxolane substituent and the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The isotopic pattern of the molecular ion peak, showing characteristic (M+2) and (M+4) peaks due to the presence of two chlorine atoms, would further corroborate the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways could involve the loss of a chlorine atom, cleavage of the dioxolane ring, or loss of the entire dioxolane substituent, helping to piece together the molecular structure.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
[M]⁺Molecular ion
[M-Cl]⁺Loss of a chlorine atom
[M-C₂H₄O]⁺Fragmentation of the dioxolane ring
[M-C₃H₅O₂]⁺Loss of the dioxolane group

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include C-H stretching vibrations for the pyrimidine and dioxolane rings, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, C-O stretching vibrations of the dioxolane ring, and C-Cl stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretch (aromatic)
~2900-2800C-H stretch (aliphatic)
~1600-1450C=N and C=C stretch (pyrimidine ring)
~1200-1000C-O stretch (acetal)
~800-600C-Cl stretch

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

An X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsional angles. This information would confirm the planarity of the pyrimidine ring and determine the conformation of the dioxolane ring and its orientation relative to the pyrimidine ring. Furthermore, intermolecular interactions such as halogen bonding or π-π stacking in the crystal lattice could be identified, providing insights into the solid-state packing of the molecule.

Theoretical and Computational Investigations of 4,6 Dichloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods are standard approaches for obtaining accurate descriptions of molecular systems. ijcce.ac.irijcce.ac.ir

A primary output of electronic structure calculations is the characterization of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting chemical reactivity.

In a hypothetical study of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine, one would expect the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine (B1678525) ring to significantly lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The analysis would also involve calculating the distribution of partial atomic charges across the molecule. This would likely show significant positive charges on the carbon atoms attached to the chlorine atoms (C4 and C6), further indicating them as potential sites for nucleophilic substitution.

Table 1: Hypothetical DFT Data for this compound (Note: This table is illustrative and does not represent actual calculated data.)

ParameterExpected Value/ObservationSignificance
HOMO EnergyModerate to LowIndicates electron-donating ability
LUMO EnergyLowIndicates electron-accepting ability, susceptibility to nucleophiles
HOMO-LUMO GapSmall to ModerateRelates to chemical reactivity and electronic transitions
Partial Charge on C4/C6Positive (δ+)Electrophilic site for nucleophilic attack
Partial Charge on N1/N3Negative (δ-)Nucleophilic sites for electrophilic attack/protonation

Based on the molecular orbital analysis and charge distribution, a Molecular Electrostatic Potential (MEP) map could be generated. This map provides a visual representation of the electrostatic potential on the electron density surface. For this molecule, regions of negative potential (red/yellow) would be expected around the nitrogen atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be anticipated around the C4 and C6 positions, highlighting their electrophilic nature and susceptibility to nucleophilic aromatic substitution.

Conformational Analysis and Energetics of Dioxolane Ring System

Table 2: Illustrative Conformational Energy Profile (Note: This table is illustrative and does not represent actual calculated data.)

ConformerDihedral Angle (Illustrative)Relative Energy (kJ/mol)Population (%)
Envelope 1O-C-C-O = 20°0.0 (Global Minimum)>95%
TwistO-C-C-O = 0°5.2<5%
Envelope 2O-C-C-O = -20°1.8<1%

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Given the electronic structure, the most probable reaction for this molecule is nucleophilic aromatic substitution at the C4 and/or C6 positions. A computational study would model the reaction pathway of a nucleophile (e.g., an amine or an alkoxide) attacking one of these positions. This involves locating the transition state structure for the formation of the Meisenheimer complex intermediate. The geometry and vibrational frequencies of this transition state would be calculated to confirm it is a true first-order saddle point on the potential energy surface.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

The theoretical prediction of spectroscopic data is a powerful tool in modern chemistry, allowing for the elucidation of molecular structure and the interpretation of experimental spectra. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Visible (UV-Vis) spectroscopy. However, for the specific compound This compound , a comprehensive comparison between theoretically predicted and experimentally recorded spectroscopic data is challenging due to the limited availability of published experimental spectra in the public domain.

Despite the absence of direct comparative data for the target molecule, an analysis of its structural features and data from closely related compounds allows for a reasoned prediction of its key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of This compound is expected to be relatively simple. The pyrimidine ring itself possesses one proton at the C2 position, which would likely appear as a singlet. The dioxolane ring contains a proton at the C2 position (the methine proton) and four protons on the ethylenedioxy bridge. The methine proton would also likely be a singlet. The four protons of the ethylenedioxy group would be expected to show a more complex pattern, potentially a multiplet, due to their chemical and magnetic environment.

For the ¹³C NMR spectrum, distinct signals are anticipated for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring will be influenced by the electron-withdrawing chloro and nitrogen substituents. The C2 carbon of the pyrimidine ring, the C4 and C6 carbons directly bonded to chlorine atoms, and the C5 carbon attached to the dioxolane group would all have characteristic chemical shifts. The dioxolane ring would show signals for the acetal (B89532) carbon and the two equivalent carbons of the ethylene (B1197577) bridge.

While specific experimental and theoretical values for the target compound are not available, data for the parent 4,6-dichloropyrimidine (B16783) can provide a useful reference. In its ¹H NMR spectrum, the proton at C2 and the proton at C5 show distinct signals. The introduction of the 1,3-dioxolan-2-yl group at the C5 position would significantly alter the chemical shift of the remaining pyrimidine proton and introduce new signals corresponding to the dioxolane moiety.

Infrared (IR) Spectroscopy

The IR spectrum of This compound would be characterized by vibrations corresponding to its constituent functional groups. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the pyrimidine ring and aliphatic C-H stretching from the dioxolane ring.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring system.

C-O stretching: Strong absorptions from the C-O bonds of the dioxolane ring.

C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds.

Computational frequency calculations using DFT could provide a detailed theoretical IR spectrum, which would aid in the assignment of these vibrational modes. In the absence of an experimental spectrum for comparison, the accuracy of such theoretical predictions cannot be validated for this specific molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of This compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. The exact position of the absorption maxima (λmax) would be influenced by the electronic effects of the chloro and dioxolane substituents. Time-dependent DFT (TD-DFT) calculations are the standard theoretical approach for predicting electronic absorption spectra and could provide insight into the nature of these transitions.

Future Research Directions and Unexplored Reactivity of 4,6 Dichloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Development of More Efficient and Sustainable Synthetic Routes

The current multi-step synthesis of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine and its derivatives often involves harsh reagents and generates significant waste. A primary future objective is the development of greener, more efficient synthetic methodologies. Research in this area could focus on several key aspects:

Process Intensification: Investigating continuous flow chemistry or microwave-assisted synthesis could dramatically reduce reaction times, improve energy efficiency, and enhance reaction control and safety compared to conventional batch processing. researchgate.net Microwave-assisted Suzuki couplings of dichloropyrimidines have already demonstrated success, suggesting this approach is viable. mdpi.com

Green Solvents and Catalysts: Replacing hazardous solvents like dichloromethane (B109758) and phosphorus oxychloride with more benign alternatives such as ionic liquids, supercritical fluids, or water-based systems is a critical goal. google.com Furthermore, the development of recyclable, solid-supported catalysts or nanoparticle-based catalysts could minimize waste and simplify product purification. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. This involves minimizing the use of protecting groups and exploring one-pot procedures that combine multiple synthetic steps, thereby reducing isolation and purification stages. google.com

StrategyPotential ImprovementRelevant Research Area
Microwave-Assisted SynthesisReduced reaction time, increased yieldsSuzuki Coupling, Nucleophilic Substitution
Nanoparticle CatalysisHigher efficiency, catalyst recyclabilityBiginelli-type reactions, multicomponent synthesis
Flow ChemistryEnhanced safety, scalability, and controlChlorination, amination, cross-coupling
Alternative SolventsReduced environmental impact and toxicityUse of ionic liquids, deep eutectic solvents

Exploration of Novel Catalytic Transformations

The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring exhibit differential reactivity, which can be exploited for selective functionalization. While traditional palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are established, significant opportunities exist for exploring a broader range of catalytic transformations. researchgate.netnih.govguidechem.com

Future research should target:

Regioselective Cross-Coupling: Developing new catalyst systems (e.g., based on nickel, copper, or iron) that offer alternative or enhanced regioselectivity for reactions such as Buchwald-Hartwig amination, Heck coupling, and cyanation. The activity order in palladium-catalyzed reactions is typically 4-Cl > 2-Cl, and a similar predictable selectivity is expected for the 4- and 6-positions. guidechem.com

C-H Activation: Direct functionalization of the C-H bond on the pyrimidine ring or on substituents introduced at the 4- or 6-positions would represent a highly atom-economical strategy for elaborating the core structure, bypassing the need for pre-functionalized starting materials.

Organocatalysis and Photocatalysis: Moving beyond transition metals, the use of organocatalysts or photoredox catalysis could enable novel transformations under mild conditions. researchgate.net For instance, organocatalytic nucleophilic aromatic substitution (SNAr) reactions could provide a metal-free route to substituted pyrimidines. researchgate.net

Catalytic ReactionPotential ApplicationKey Challenge
Buchwald-Hartwig AminationSynthesis of diverse amino-pyrimidinesAchieving high regioselectivity between C4 and C6
Heck/Sonogashira CouplingIntroduction of carbon-carbon bondsControlling mono- versus di-substitution nih.govguidechem.com
C-H FunctionalizationDirect, atom-economical derivatizationActivating specific C-H bonds on the heterocycle
Photoredox CatalysisNovel transformations under mild conditionsSubstrate scope and reaction development

Investigation of Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) offer powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. rsc.orgnih.gov The unique structure of this compound, with its multiple reactive sites, makes it an ideal candidate for the design of novel reaction sequences.

Domino SNAr/Cyclization: A nucleophile could initially displace one of the chloro groups, followed by an intramolecular cyclization. This strategy has been successfully used with 4,6-dichloropyrimidine-5-carbaldehyde (B460487) to create fused heterocyclic systems like benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org The dioxolane-protected aldehyde in the target compound could be deprotected in situ to participate in such cyclization cascades.

Multicomponent Reactions (MCRs): Designing MCRs where this compound acts as a central scaffold is a promising area. For example, a three-component reaction could involve the sequential and selective reaction of two different nucleophiles at the C4 and C6 positions, followed by a reaction involving the deprotected aldehyde at C5. Such strategies enable the efficient construction of complex, three-dimensional molecules. rsc.orgmdpi.com

A hypothetical cascade could involve an initial SNAr reaction, followed by deprotection of the dioxolane to reveal the aldehyde, which then participates in an intramolecular condensation or cyclization, leading to complex fused pyrimidine systems. dntb.gov.ua

Expansion of Synthetic Applications towards Diverse Chemical Libraries

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govsemanticscholar.org this compound is an excellent starting point for diversity-oriented synthesis (DOS), aiming to create large libraries of structurally diverse small molecules for high-throughput screening.

Future work should leverage the reactivity of this compound to:

Generate Core Scaffolds: Utilize the sequential and regioselective displacement of the two chloro groups to introduce a wide range of substituents (amines, alcohols, thiols, carbon nucleophiles), creating a diverse set of disubstituted pyrimidine cores. researchgate.net

Exploit the Aldehyde Functionality: After building diversity around the pyrimidine core, the latent aldehyde can be deprotected and used as a handle for further diversification through reactions like reductive amination, Wittig reactions, or condensation reactions to build complex side chains or link the pyrimidine core to other molecular fragments.

Targeted Library Synthesis: Design and synthesize focused libraries of compounds for specific biological targets where the pyrimidine scaffold is known to be active, such as kinases or G-protein coupled receptors. nih.gov The ability to systematically vary substituents at three different positions (C4, C6, and C5) allows for fine-tuning of structure-activity relationships (SAR).

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